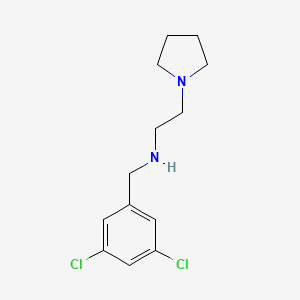
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that features a dichlorobenzyl group and a pyrrolidine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 3,5-dichlorobenzyl chloride, is prepared by chlorination of benzyl chloride.
Nucleophilic Substitution: The 3,5-dichlorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions could potentially reduce the dichlorobenzyl group to a benzyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a chemical reagent.
Mécanisme D'action
The mechanism of action of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl group may enhance binding affinity to certain targets, while the pyrrolidine ring could influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(3,4-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(3,5-Dichlorobenzyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(3,5-Dichlorobenzyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the specific positioning of the dichloro groups on the benzyl ring and the presence of the pyrrolidine ring. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H18Cl2N2 |
|---|---|
Poids moléculaire |
273.20 g/mol |
Nom IUPAC |
N-[(3,5-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-7-11(8-13(15)9-12)10-16-3-6-17-4-1-2-5-17/h7-9,16H,1-6,10H2 |
Clé InChI |
RNAWFIUOMITIAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


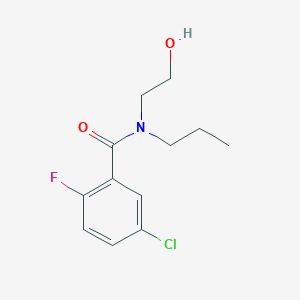


![5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine](/img/structure/B14911355.png)
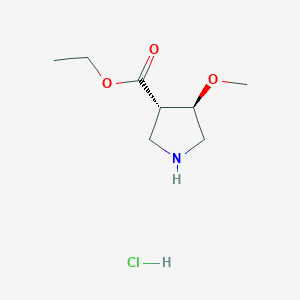
![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
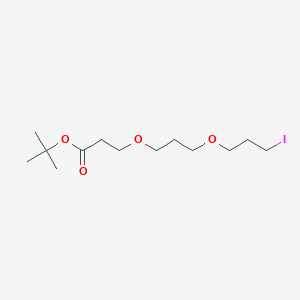
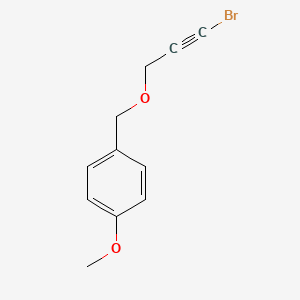


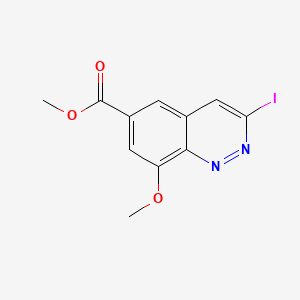

![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)

